The compound mAChR-IN-1 is classified under muscarinic acetylcholine receptor antagonists. It has been identified through high-throughput screening methods aimed at finding selective inhibitors for the M1 receptor subtype. This classification is significant as it helps target specific pathways in pharmacological studies and drug development.
The synthesis of mAChR-IN-1 involves a multi-step process that typically includes the following stages:
For example, one study utilized iterative analog library approaches to optimize the synthesis of M1 antagonists, demonstrating the importance of structure-activity relationship (SAR) analysis in identifying potent compounds .
The molecular structure of mAChR-IN-1 features a core framework that facilitates interaction with the M1 muscarinic receptor. The specific structural components typically include:
Quantitative data regarding bond lengths, angles, and torsional angles are essential for understanding how these structural elements influence binding affinity and selectivity.
mAChR-IN-1 undergoes several chemical reactions during its synthesis:
Each reaction step is optimized for yield and purity, ensuring that the final product exhibits high efficacy as an antagonist.
The mechanism of action of mAChR-IN-1 involves its binding to the M1 muscarinic acetylcholine receptor, leading to inhibition of receptor activation by acetylcholine. This process can be outlined as follows:
mAChR-IN-1 exhibits several notable physical and chemical properties:
These properties are essential for determining its suitability for in vivo studies or therapeutic applications.
mAChR-IN-1 has several scientific applications:
Muscarinic acetylcholine receptors (mAChRs) belong to the Class A G protein-coupled receptor (GPCR) family. They feature a characteristic heptahelical transmembrane (7TM) domain with an extracellular N-terminus and intracellular C-terminus. The orthosteric acetylcholine-binding site is highly conserved across subtypes and located within a hydrophilic extracellular channel formed by TM3-TM7 helices [4] [6].
The five mAChR subtypes (M1–M5) share 64–82% transmembrane sequence identity but exhibit distinct G-protein coupling preferences and physiological functions [2] [10]:
Table 1: Functional Classification of mAChR Subtypes
Subtype | G-Protein Coupling | Primary Effector Pathways | Key Physiological Roles |
---|---|---|---|
M1 | Gq/11 | ↑ PLCβ, ↑ IP3/DAG, ↑ Ca²⁺ | Cognitive processing, neuronal excitation, gastric acid secretion |
M2 | Gi/o | ↓ cAMP, ↑ K⁺ conductance, ↓ Ca²⁺ influx | Cardiac rate inhibition, presynaptic autoinhibition, smooth muscle contraction |
M3 | Gq/11 | ↑ PLCβ, ↑ IP3/DAG, ↑ Ca²⁺ | Smooth muscle contraction (bronchial, gastrointestinal), glandular secretion, vasodilation |
M4 | Gi/o | ↓ cAMP, ↑ K⁺ conductance | Motor control, dopamine modulation, analgesic effects |
M5 | Gq/11 | ↑ PLCβ, ↑ IP3/DAG, ↑ Ca²⁺ | CNS dopamine release, cerebral vasodilation, novel roles in melanoma signaling [9] |
M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C-β (PLCβ) and increasing intracellular calcium. Conversely, M2 and M4 receptors inhibit adenylyl cyclase via Gi/o proteins and regulate ion channels [6] [10]. The M5 subtype, historically considered CNS-specific, has been identified in human melanoma cells with unique signaling profiles including arachidonic acid release and calcium influx [9].
The orthosteric site is conserved across subtypes, with residues D147³.³² (TM3), N507⁶.⁵² (TM6), and Y529⁷.³⁹ (TM7) forming critical hydrogen bonds with acetylcholine’s quaternary ammonium and ester groups [4] [6]. This conservation complicates subtype-selective drug design.
Allosteric sites are topographically distinct and less conserved:
mAChR-IN-1 binds mAChRs via a multi-step mechanism involving transient allosteric docking before orthosteric site engagement. Molecular dynamics simulations reveal:
Table 2: Key mAChR Residues for Ligand Binding
Residue (Ballesteros-Weinstein #) | Role in Ligand Binding | Subtype Conservation |
---|---|---|
D147³.³² | Ionic interaction with ligand amine | Absolute (M1-M5) |
Y529⁷.³⁹ | Gating residue for orthosteric site entry | Absolute (M1-M5) |
N507⁶.⁵² | Hydrogen bonding to ligand carbonyls | Absolute (M1-M5) |
L225 (ECL2, M3) / F181 (ECL2, M2) | Allosteric site selectivity determinant | Subtype-specific |
mAChR-IN-1 exhibits kinetic and functional selectivity:
High-resolution structures reveal activation mechanisms:
Residue-specific perturbations validate structural insights:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7